molecular formula C14H16N2O2 B3064725 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione CAS No. 176519-55-4

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No. B3064725
M. Wt: 244.29 g/mol
InChI Key: BUBCIHWXUMAYRP-UHFFFAOYSA-N
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Patent
US06452006B1

Procedure details

50 g of compound of Example 12 are brought to reflux for 16 hours in a mixture of 200 ml of ethanol, 50 ml of water and 50 ml of sulphuric acid. At the end of the reaction, the ethanol is distilled off under atmospheric pressure, 100 ml of water are added and then the pH of the medium is brought to 2/3 by running in 30% sodium hydroxide solution. The precipitate obtained is filtered off, washed with water and washed with acetone in order to lead, after drying, to 30.6 g of 5-(1-methylethyl)-6-(phenylmethyl)pyrimidine-2,4-(1H,3H) -dione.
Name
compound
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[C:5]([CH:9]([CH3:11])[CH3:10])=[C:4]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1.[OH2:19].S(=O)(=O)(O)[OH:21]>C(O)C>[CH3:10][CH:9]([C:5]1[C:6](=[O:21])[NH:7][C:2](=[O:19])[NH:3][C:4]=1[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:11]

Inputs

Step One
Name
compound
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C(C)C)CC1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
DISTILLATION
Type
DISTILLATION
Details
the ethanol is distilled off under atmospheric pressure, 100 ml of water
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with acetone in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying, to 30.6 g of 5-(1-methylethyl)-6-(phenylmethyl)pyrimidine-2,4-(1H,3H) -dione

Outcomes

Product
Name
Type
Smiles
CC(C)C=1C(NC(NC1CC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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